REACTION_CXSMILES
|
[C:1]1(=[O:15])[C:14]2[C:5](=[N:6][CH:7]=[C:8]3[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]3)[CH:4]=[CH:3][CH2:2]1.[Br:16]Br.O>C(O)(=O)C>[Br:16][CH:2]1[CH:3]=[CH:4][C:5]2[C:14](=[C:13]3[C:8](=[CH:7][N:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12]3)[C:1]1=[O:15]
|
Name
|
phenanthridinone
|
Quantity
|
99.8 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CC2=NC=C3C=CC=CC3=C12)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
to stir at 150 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stir arm and condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
ADDITION
|
Details
|
was added to the refluxing solution dropwise over a period of 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
After this addition
|
Type
|
STIRRING
|
Details
|
to stir for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
STIRRING
|
Details
|
The wet solids were then stirred in aqueous sodium thiosulfate
|
Type
|
CUSTOM
|
Details
|
to destroy residual bromine
|
Type
|
WASH
|
Details
|
These solids were rinsed with H2O
|
Type
|
CUSTOM
|
Details
|
to dry in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove residual water
|
Type
|
CUSTOM
|
Details
|
The solids were then recrystallized from nitrobenzene (>2 liters)
|
Type
|
CUSTOM
|
Details
|
collected on a funnel
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C2=C3C=CC=CC3=CN=C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: PERCENTYIELD | 90.8% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |